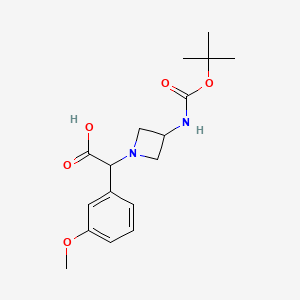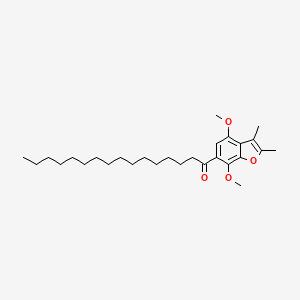
Trimethylserin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylserin is an organic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the serine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylserin can be synthesized through several methods. One common approach involves the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation of the serine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic methylation of serine using dimethyl sulfate or methyl triflate as methylating agents. These reactions are often conducted in the presence of a suitable catalyst, such as palladium or platinum, to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylserine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of trimethylserinol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Halides (e.g., methyl iodide), amines; reactions are often conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Trimethylserine oxide
Reduction: Trimethylserinol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Trimethylserin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of trimethylserin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in methylation reactions, leading to the formation of methylated metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as gene expression, protein function, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyllysine: Another trimethylated amino acid with similar chemical properties but different biological functions.
Trimethylamine: A trimethylated amine that shares some chemical reactivity with trimethylserin but has distinct applications and effects.
Uniqueness
This compound is unique due to its specific structure and the presence of three methyl groups attached to the serine molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
Clave InChI |
XRTPVBDGIHBVJI-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@](C(=O)O)(C(C)(C)O)N |
SMILES canónico |
CC(C)(C(C)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)
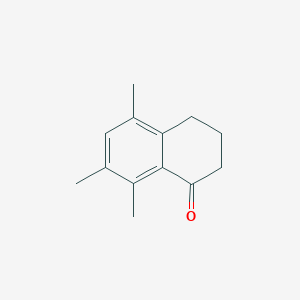

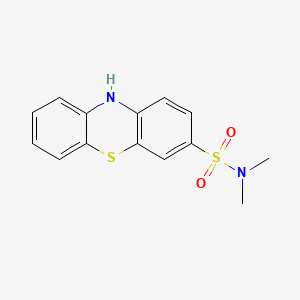
methanone](/img/structure/B13804956.png)
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
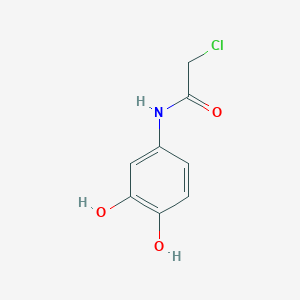
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
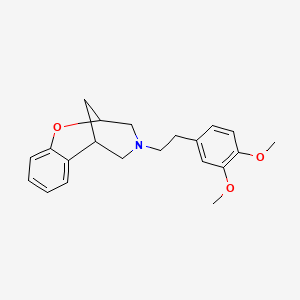
![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
